

Application Notes and Protocols for YCT529 in Animal Models

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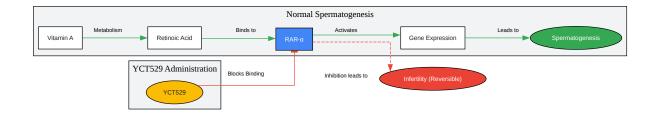
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the non-hormonal male contraceptive candidate, **YCT529**, in preclinical animal models. The information is based on published research and is intended to guide researchers in designing and executing similar studies.

Mechanism of Action

YCT529 is a selective antagonist of the Retinoic Acid Receptor alpha (RAR- α).[1][2][3] RAR- α is a nuclear receptor crucial for spermatogenesis, the process of sperm production.[1][2] Vitamin A is metabolized in the testes to retinoic acid, which then binds to RAR- α to initiate gene expression necessary for sperm development.[4][5] **YCT529** competitively inhibits the binding of retinoic acid to RAR- α , thereby disrupting spermatogenesis and leading to a reversible state of infertility.[2][4][5]





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Figure 1: Mechanism of action of **YCT529** in inhibiting spermatogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **YCT529** in mouse and non-human primate models.

Table 1: YCT529 Efficacy in Mouse Models

Parameter	Value	Reference
Animal Model	CD-1 Mice	[6]
Administration Route	Oral	[7][8][9]
Dosage	10 mg/kg/day	[6][10]
Treatment Duration for 99% Efficacy	4 weeks	[4][10][11]
Time to Onset of Infertility	4 weeks	[7][8][9]
Reversibility (Fertility Restoration)	Within 6 weeks post-treatment	[4][5][7][8][9][11][12]
Observed Side Effects	None reported	[4][5][11]



Table 2: YCT529 Pharmacokinetics in Mice

Parameter	Value	Reference
Animal Model	Male CD-1 Mice	[6]
Dosage (Single Dose)	10 mg/kg	[6]
Peak Plasma Concentration (Cmax)	907 ng/mL (or 2 μM)	[6]
Time to Peak Plasma Concentration (Tmax)	30 minutes	[6]
Systemic Half-life (t1/2)	6.1 hours	[6]

Table 3: YCT529 Efficacy in Non-Human Primate Models

Parameter	Value	Reference
Animal Model	Cynomolgus Macaques	[12]
Administration Route	Oral	[7][12]
Dosages Tested (Single Dose)	1, 5, and 10 mg/kg	[6]
Dosages Tested (Repeat Dose)	2.5 and 5 mg/kg/day	[6]
Time to Onset of Sperm Production Inhibition	2 weeks	[4][5][6][7][8][9][11][12]
Reversibility (Sperm Count Restoration)	10-15 weeks post-treatment	[4][5][6][7][8][9][10][11][12]
Observed Side Effects	None reported	[7][10][12]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of **YCT529** in animal models, based on the methodologies described in the cited literature.



Protocol 1: Evaluation of Contraceptive Efficacy in Male Mice

1. Objective: To determine the efficacy of orally administered **YCT529** in inducing reversible infertility in male mice.

2. Materials:

- YCT529 compound
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Male CD-1 mice (sexually mature, 8-10 weeks old)
- Female CD-1 mice (sexually mature, 8-10 weeks old)
- · Standard laboratory animal housing and diet
- Oral gavage needles
- Mating cages

3. Methods:

- Animal Acclimation: Acclimate male mice to the housing facility for at least one week prior to the start of the study.
- Grouping: Randomly assign male mice to two groups:
- · Control Group: Receives vehicle only.
- Treatment Group: Receives YCT529 at 10 mg/kg/day.
- Drug Formulation: Prepare a suspension of **YCT529** in the chosen vehicle at a concentration suitable for the 10 mg/kg/day dosage.
- Administration: Administer the respective formulations to the male mice via oral gavage once daily for 4 consecutive weeks.
- Mating Trials:
- After 4 weeks of treatment, pair each male mouse with a sexually receptive female mouse for a period of 5-7 days.
- Monitor females daily for the presence of a vaginal plug, indicating mating.
- Separate the females after the mating period and monitor for pregnancy and litter size for approximately 3 weeks.
- · Reversibility Study:
- After the initial mating trial, cease administration of **YCT529** and the vehicle.
- Allow the male mice a recovery period of 6 weeks.
- After the recovery period, conduct a second round of mating trials as described above to assess the return of fertility.



- Endpoint Analysis:
- Primary Endpoint: Pregnancy rate in female mice paired with treated vs. control males.
- Secondary Endpoints: Litter size, sperm count, and motility from epididymal sperm samples at the end of the treatment and recovery periods.

Protocol 2: Evaluation of Spermatogenesis Inhibition in Non-Human Primates

1. Objective: To assess the effect of orally administered **YCT529** on sperm production in male non-human primates.

2. Materials:

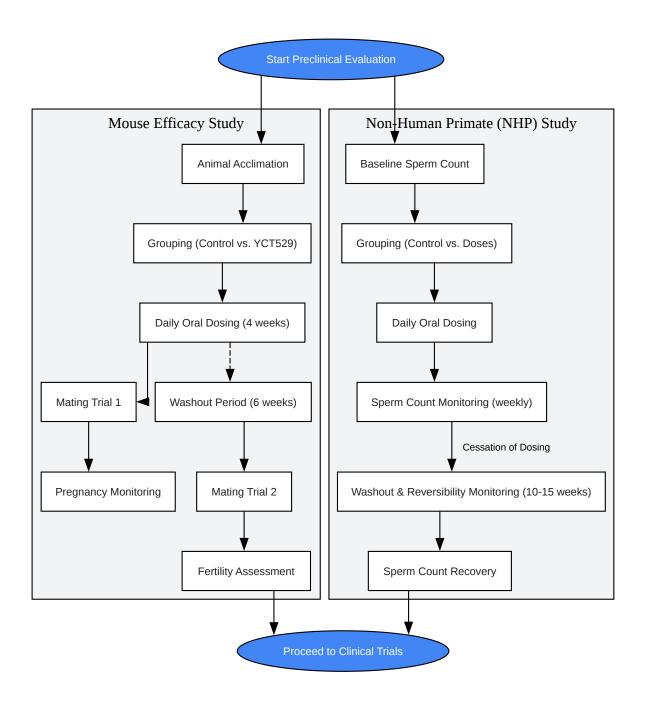
- YCT529 compound
- · Vehicle for oral administration
- Sexually mature male Cynomolgus macaques
- Appropriate housing and diet for non-human primates
- Equipment for semen collection (e.g., electroejaculation)
- Microscope and hemocytometer for sperm count analysis

3. Methods:

- Baseline Data Collection: Prior to treatment, collect baseline semen samples from each animal to determine normal sperm count.
- Grouping: Assign animals to different dose groups (e.g., 2.5 mg/kg/day and 5 mg/kg/day) and a control group receiving the vehicle.
- Administration: Administer YCT529 or vehicle orally once daily.
- Monitoring:
- Collect semen samples at regular intervals (e.g., weekly or bi-weekly) throughout the treatment period.
- Analyze semen samples for sperm concentration.
- Treatment Duration: Continue treatment for a predefined period, for example, until a significant reduction in sperm count is observed (e.g., 2 weeks).
- · Reversibility Assessment:
- Discontinue **YCT529** administration after the treatment phase.
- Continue to collect and analyze semen samples at regular intervals until sperm counts return to baseline levels. This may take 10-15 weeks.
- Health Monitoring: Throughout the study, monitor the animals for any adverse side effects.



Experimental Workflow Visualization



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Figure 2: General workflow for preclinical evaluation of YCT529.

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